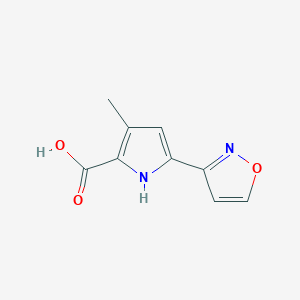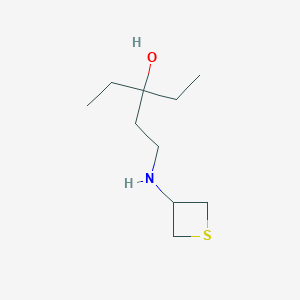![molecular formula C7H8ClN3 B13021395 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13021395.png)
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions can vary, but the cyclization step is crucial for forming the tetrahydropyrido[3,4-b]pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Acylation: The compound can be acylated to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Esters of optically active phenylalanine.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.
Acylation: Ethyl oxalyl chloride.
Major Products
The major products formed from these reactions include derivatives of 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine with various substituents, depending on the reagents used .
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 5-position can enhance its binding affinity and specificity. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Lacks the chlorine atom at the 5-position.
Pyrrolopyrazine Derivatives: Contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2 |
InChI Key |
OJOOWQSTEMWZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
![3-Methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13021330.png)




![Thieno[2,3-b]pyridin-3-ol](/img/structure/B13021349.png)




![Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)

![N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B13021373.png)
